

## Ridaura (Auranofin) in Oncology: A Comparative Analysis in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of **Ridaura** (auranofin), an FDA-approved drug for rheumatoid arthritis, in patient-derived xenograft (PDX) models. While direct head-to-head comparative studies of auranofin in PDX models are limited in publicly available literature, this document synthesizes existing data from various xenograft studies to offer an objective overview of its performance, both as a monotherapy and in combination, against other established anticancer agents in relevant cancer types.

### **Executive Summary**

Auranofin exhibits significant anticancer activity primarily by inhibiting the thioredoxin reductase (TrxR) enzyme, leading to a surge in intracellular reactive oxygen species (ROS), oxidative stress, and subsequent cancer cell apoptosis.[1] Its efficacy has been observed in various cancer models, including non-small cell lung cancer (NSCLC), ovarian cancer, and breast cancer. This guide presents available quantitative data from xenograft studies on auranofin and compares it with data from similar PDX models treated with standard-of-care chemotherapies and targeted agents. The information is intended to aid researchers in evaluating the potential of auranofin as a repurposed oncologic therapy.

### Comparative Efficacy of Auranofin in Xenograft Models



The following tables summarize the quantitative data on the efficacy of auranofin and other anticancer agents in xenograft models. It is important to note that the data for auranofin is primarily from cell line-derived xenografts, while the comparative data for other drugs are from patient-derived xenografts. This indirect comparison provides a valuable, albeit not direct, assessment of auranofin's potential.

Table 1: Auranofin Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

| Treatment                | Cancer<br>Model    | Dosage                                 | Tumor<br>Growth<br>Inhibition<br>(TGI)                                      | Survival<br>Benefit                                   | Source |
|--------------------------|--------------------|----------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------|--------|
| Auranofin                | Calu3<br>Xenograft | 10 mg/kg/day<br>(i.p.)                 | 67%                                                                         | Not Reported                                          | [2]    |
| Auranofin +<br>Ibrutinib | H1975<br>Xenograft | 5 mg/kg (i.p.)<br>+ 25 mg/kg<br>(oral) | 82%                                                                         | Mean<br>survival: 38<br>days vs. 26<br>days (control) | [3]    |
| Erlotinib                | NSCLC PDX          | 35 mg/kg/day<br>(oral)                 | 112%<br>(regression)<br>in sensitive<br>model; 55%<br>in resistant<br>model | Not Reported                                          | [4]    |
| Erlotinib                | NSCLC PDX          | 50 mg/kg/day<br>(oral)                 | Significant<br>reduction in<br>tumor volume                                 | Not Reported                                          | [5]    |

Table 2: Auranofin Efficacy in Ovarian Cancer Xenograft Models



| Treatment | Cancer<br>Model                                    | Dosage                | Tumor<br>Growth<br>Inhibition<br>(TGI)                         | Additional<br>Notes                          | Source |
|-----------|----------------------------------------------------|-----------------------|----------------------------------------------------------------|----------------------------------------------|--------|
| Auranofin | Cisplatin-<br>resistant<br>Ovarian<br>Cancer Cells | Not specified in vivo | Effective in inducing apoptosis where cisplatin fails          | Overcomes<br>cisplatin<br>resistance         | [6]    |
| Cisplatin | Ovarian PDX<br>(sensitive)                         | Not specified         | Dose-<br>dependent<br>tumor volume<br>reduction                | Relapse<br>observed in<br>30-50% of<br>mice  | [7]    |
| Cisplatin | Ovarian PDX                                        | Not specified         | Significant<br>tumor<br>regressions<br>in responsive<br>models | Reduced<br>response<br>upon re-<br>challenge | [8][9] |

Table 3: Auranofin Efficacy in Breast Cancer Xenograft Models



| Treatment                                 | Cancer<br>Model                             | Dosage        | Tumor<br>Growth<br>Inhibition<br>(TGI)                   | Additional<br>Notes                                             | Source |
|-------------------------------------------|---------------------------------------------|---------------|----------------------------------------------------------|-----------------------------------------------------------------|--------|
| Auranofin +<br>anti-PD-L1                 | Triple-<br>Negative<br>Breast<br>Cancer PDX | Not specified | Synergisticall<br>y impaired<br>tumor growth             | Auranofin increased CD8+ T cell infiltration                    | [1]    |
| Auranofin +<br>Vitamin C                  | MDA-MB-231<br>Xenograft                     | Not specified | Significant<br>reduction in<br>tumor volume              | Mean tumor<br>volume 15.66<br>mm³ vs<br>197.67 mm³<br>(control) | [10]   |
| Paclitaxel                                | Breast<br>Cancer PDX                        | Not specified | Varied response depending on subtype                     | Take rate of<br>27.4% for<br>breast cancer<br>PDXs              | [11]   |
| Paclitaxel-<br>based<br>Immunothera<br>py | Triple-<br>Negative<br>Breast<br>Cancer     | Not specified | Improved<br>overall and<br>progression-<br>free survival | Network<br>meta-analysis<br>of clinical<br>trials               | [12]   |

# Experimental Protocols Establishment of Patient-Derived Xenograft (PDX) Models

A generalized protocol for establishing PDX models, based on common practices, is outlined below. Specific parameters may vary between studies.

- Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.[13]
- Implantation: The tumor tissue is sectioned into small fragments (typically 2-4 mm³) and surgically implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice).[7][13]



Implantation can be subcutaneous (for ease of tumor measurement) or orthotopic (to better mimic the tumor microenvironment).

- Tumor Growth and Passaging: Mice are monitored for tumor growth. Once a tumor reaches a specific size (e.g., 1,000-1,500 mm<sup>3</sup>), it is excised and can be serially passaged into new cohorts of mice for expansion.[6]
- Model Characterization: Established PDX models are characterized to ensure they retain the histological and molecular features of the original patient tumor. This can include immunohistochemistry, DNA sequencing, and RNA expression analysis.[13]

### In Vivo Drug Efficacy Studies

The following represents a typical workflow for assessing the efficacy of an anticancer agent in established PDX models.

- Cohort Formation: Mice bearing established PDX tumors of a specified size (e.g., 100-200 mm³) are randomized into treatment and control groups.[14]
- Drug Administration: The investigational drug (e.g., auranofin) and control vehicle are administered to their respective cohorts. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule are specific to the study design.[2][15]
- Tumor Volume Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[15]
- Data Analysis: Treatment efficacy is determined by comparing the tumor growth in the treated groups to the control group. Key metrics include Tumor Growth Inhibition (TGI), tumor regression, and survival analysis.
- Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[16]

### Signaling Pathways and Experimental Workflows



### Auranofin's Mechanism of Action: Thioredoxin Reductase Inhibition

Auranofin's primary anticancer effect stems from its potent inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis through multiple pathways.



Click to download full resolution via product page

Caption: Auranofin inhibits Thioredoxin Reductase, leading to increased ROS and apoptosis.

### **Experimental Workflow for PDX-based Drug Efficacy Studies**

The following diagram illustrates a typical workflow for evaluating the anticancer effects of a drug like auranofin using patient-derived xenograft models.





Click to download full resolution via product page

Caption: Workflow for assessing drug efficacy in patient-derived xenograft models.

### Conclusion

The available preclinical data suggests that **Ridaura** (auranofin) holds promise as a repurposed anticancer agent. Its unique mechanism of action, centered on the induction of oxidative stress through TrxR inhibition, provides a rationale for its use in various cancer types, potentially even in cases of resistance to conventional therapies. While direct comparative



efficacy data in PDX models is not yet widely available, the existing xenograft studies, in conjunction with data from PDX models of standard therapies, support the need for further investigation. Future studies focusing on head-to-head comparisons of auranofin with standard-of-care agents in well-characterized PDX models are warranted to definitively establish its clinical potential in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The gold complex auranofin: new perspectives for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upgrade of an old drug: Auranofin in innovative cancer therapies to overcome drug resistance and to increase drug effectiveness PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment [frontiersin.org]
- 8. Overcoming platinum-acquired resistance in ovarian cancer patient-derived xenografts -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auranofin/Vitamin C: A Novel Drug Combination Targeting Triple-Negative Breast Cancer
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. Efficacy and Safety of Paclitaxel-Based PD-1/PD-L1 Immunotherapies for Triple-Negative Breast Cancer: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Frontiers | Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer [frontiersin.org]
- 15. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ridaura (Auranofin) in Oncology: A Comparative Analysis in Patient-Derived Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761444#validation-of-ridaura-s-anticancer-effects-in-patient-derived-xenografts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





